Arisugacin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

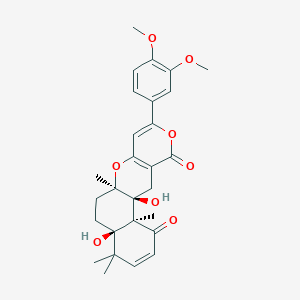

Arisugacin A is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by 3,4-dimethoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as a metabolite, an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.

Applications De Recherche Scientifique

Alzheimer's Disease

The primary application of Arisugacin A is in the treatment of Alzheimer's disease. Its ability to selectively inhibit AChE at low concentrations (IC50 = 1 nM) makes it a candidate for developing therapies aimed at improving cognitive function by enhancing acetylcholine levels in the brain . Furthermore, its dual binding site capability may allow it to tackle multiple aspects of Alzheimer's pathology, including amyloid-beta aggregation, thus addressing both cholinergic deficits and amyloid-related neurotoxicity .

Other Neurodegenerative Diseases

Research indicates potential applications beyond Alzheimer's disease. Studies have suggested that compounds similar to this compound may exhibit inhibitory effects on other enzymes related to neurodegenerative processes, including those involved in tau protein aggregation and neuroinflammation . This broadens its applicability in treating various forms of dementia and neurodegeneration.

Synthetic Approaches

Due to its complex structure, this compound has been synthesized through various methods to facilitate research and development. Notable synthetic routes include:

- Intramolecular Diels–Alder Reaction : This method employs a furan substrate to construct the core structure of this compound efficiently.

- 6π-Electrocyclization : This approach involves cycloaddition reactions with singlet oxygen, allowing for the formation of the necessary functional groups .

These synthetic methodologies not only provide access to this compound but also enable the creation of analogs for further pharmacological evaluation.

Computational Studies

Computational modeling has played a crucial role in understanding the binding interactions between this compound and AChE. Docking studies reveal that specific structural features, such as the E-ring conformation, significantly influence its inhibitory potency . These insights are vital for designing more effective derivatives that could enhance therapeutic outcomes.

Efficacy in Inhibition Studies

Recent studies have demonstrated that this compound exhibits superior inhibition compared to other known inhibitors like donepezil and rivastigmine, particularly due to its unique binding interactions with AChE .

Neuroprotective Properties

Beyond mere inhibition of AChE, this compound has shown potential neuroprotective properties in preclinical models, suggesting that it may help mitigate oxidative stress and neuronal damage associated with Alzheimer’s disease .

Propriétés

Formule moléculaire |

C28H32O8 |

|---|---|

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |

InChI |

InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1 |

Clé InChI |

MIHBCQWIBJDVPX-JUDWXZBOSA-N |

SMILES isomérique |

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O |

SMILES canonique |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C |

Synonymes |

arisugacin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.